molecular formula C14H14F3N3 B1389535 1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1146221-74-0

1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B1389535
CAS No.: 1146221-74-0
M. Wt: 281.28 g/mol
InChI Key: BXHYVUDCYOCCLN-UHFFFAOYSA-N
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Description

1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a complex organic compound characterized by the presence of a tert-butyl group, a methyl group, and a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine core

Biochemical Analysis

Biochemical Properties

1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction . Additionally, this compound can bind to certain protein kinases, modulating their activity and affecting downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in cell proliferation and apoptosis . Furthermore, this compound can impact the expression of genes involved in oxidative stress response, thereby influencing cellular redox balance and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active site of cytochrome P450 enzymes, leading to competitive inhibition and altered enzyme activity . Additionally, this compound can interact with transcription factors, modulating their activity and resulting in changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to degradation and loss of activity. Long-term studies in in vitro and in vivo models have demonstrated that this compound can have sustained effects on cellular function, including alterations in cell proliferation and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, it can lead to toxicity, including hepatotoxicity and nephrotoxicity, as well as alterations in normal physiological functions . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical or physiological response.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interaction with metabolic enzymes can also affect metabolic flux and alter the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization . Additionally, binding to plasma proteins, such as albumin, can affect its distribution and bioavailability in different tissues . The localization and accumulation of this compound can vary depending on the tissue type and the presence of specific transporters and binding proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes and modulates their activity . Additionally, this compound can accumulate in the nucleus, influencing gene expression and transcriptional regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the trifluoromethylation of pyridine derivatives can be achieved using radical trifluoromethylation techniques . The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the product.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrrolo[2,3-b]pyridine compounds.

Scientific Research Applications

1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(tert-butyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
  • 6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
  • 1-(tert-butyl)-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Uniqueness

Compared to similar compounds, 1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile stands out due to the presence of all three substituents (tert-butyl, methyl, and trifluoromethyl) on the pyrrolo[2,3-b]pyridine core. This unique combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-tert-butyl-6-methyl-4-(trifluoromethyl)pyrrolo[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3/c1-8-5-10(14(15,16)17)11-9(6-18)7-20(12(11)19-8)13(2,3)4/h5,7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHYVUDCYOCCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CN(C2=N1)C(C)(C)C)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670626
Record name 1-tert-Butyl-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146221-74-0
Record name 1-tert-Butyl-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
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1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
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1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Reactant of Route 6
1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

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